molecular formula C18H25N5O5 B5107957 N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide

Cat. No.: B5107957
M. Wt: 391.4 g/mol
InChI Key: CVFPIEQCOABCCB-UHFFFAOYSA-N
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Description

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a nitrophenyl group, and a morpholine ring, making it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5/c1-14(24)21-4-6-22(7-5-21)15-2-3-17(23(26)27)16(12-15)19-18(25)13-20-8-10-28-11-9-20/h2-3,12H,4-11,13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFPIEQCOABCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by the acetylation of piperazine and subsequent coupling with the nitrophenyl intermediate

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the acetyl group yields a carboxylic acid derivative.

Scientific Research Applications

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(2’-fluoro-3-methyl-[2,4’-bipyridin]-5-yl)acetamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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